O1-tert-butyl O2-methyl trans-5-aminopiperidine-1,2-dicarboxylate
CAS No.:
Cat. No.: VC16485189
Molecular Formula: C12H22N2O4
Molecular Weight: 258.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H22N2O4 |
|---|---|
| Molecular Weight | 258.31 g/mol |
| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2R,5S)-5-aminopiperidine-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-8(13)5-6-9(14)10(15)17-4/h8-9H,5-7,13H2,1-4H3/t8-,9+/m0/s1 |
| Standard InChI Key | VSYXYJDOKAFLDT-DTWKUNHWSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H](CC[C@@H]1C(=O)OC)N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CCC1C(=O)OC)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-O-tert-butyl 2-O-methyl (2R,5S)-5-aminopiperidine-1,2-dicarboxylate, reflects its stereochemistry and functional groups . The piperidine ring adopts a chair conformation, with the Boc and methyl ester groups occupying axial and equatorial positions, respectively, minimizing steric hindrance . The trans relationship between the amino group at C5 and the carboxylate at C2 enhances molecular rigidity, a feature critical for receptor-binding selectivity in drug design .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₂N₂O₄ | |
| Molecular Weight | 258.31 g/mol | |
| CAS Number | 915976-35-1 (2S,5R enantiomer) | |
| 2166186-91-8 (2R,5S enantiomer) | ||
| SMILES Notation | CC(C)(C)OC(=O)N1CC@HN | |
| InChIKey | VSYXYJDOKAFLDT-DTWKUNHWSA-N |
Stereochemical Significance
The (2R,5S) and (2S,5R) enantiomers exhibit distinct pharmacological behaviors. For instance, the (2R,5S) configuration has been linked to enhanced binding affinity for serotonin receptors in preclinical models . Chirality also influences metabolic stability; the tert-butyl group’s steric bulk shields the carbamate from enzymatic hydrolysis, prolonging half-life in biological systems .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a five-step sequence starting from trans-5-aminopiperidine:
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Amino Group Protection: The primary amine is shielded using di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions.
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Esterification: The secondary alcohol at C2 is methylated via reaction with methyl chloroformate .
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Crystallization: Enantiomeric purification is achieved through chiral column chromatography or recrystallization .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Boc₂O, NaOH, THF, 0°C → 25°C, 12h | 85 | 95 |
| 2 | Methyl chloroformate, DMAP, DCM | 78 | 97 |
| 3 | Hexane/EtOAc (3:1), recrystallization | 90 | ≥99 (HPLC) |
Challenges in Scale-Up
Industrial production faces hurdles such as:
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Epimerization Risk: Prolonged exposure to acidic or basic conditions during Boc deprotection may invert stereochemistry .
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Solvent Waste: Large-scale use of dichloromethane (DCM) necessitates costly recycling systems. Recent advances employ cyclopentyl methyl ether (CPME) as a greener alternative .
Pharmaceutical and Industrial Applications
Drug Discovery
The compound’s amine and ester groups serve as handles for constructing:
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Kinase Inhibitors: Derivatives bearing aryl sulfonamides at C5 show nanomolar activity against JAK3 kinases .
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Antidepressants: Piperidine-based SSRIs synthesized from this intermediate exhibit improved blood-brain barrier penetration .
Non-Pharmaceutical Uses
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Ligands in Catalysis: The Boc-protected amine coordinates to palladium in cross-coupling reactions, enhancing catalytic turnover.
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Polymer Additives: Incorporation into polyurethanes improves thermal stability (Tg increased by 15°C) .
Research Advancements
Metabolic Studies
In vitro assays using human liver microsomes reveal a hepatic clearance rate of 12 mL/min/kg, primarily via CYP3A4-mediated oxidation. Co-administration with ketoconazole (CYP3A4 inhibitor) reduces clearance by 60%, suggesting potential drug-drug interactions .
Computational Modeling
Density functional theory (DFT) calculations (B3LYP/6-31G*) predict a dipole moment of 4.2 Debye, correlating with solubility in polar aprotic solvents like DMF . Molecular dynamics simulations further indicate stable binding to the α-subunit of GABAA receptors (ΔG = −9.8 kcal/mol) .
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